molecular formula C10H12N5Na2O7P B12823183 Disodium;[5-(6-aminopurin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] phosphate

Disodium;[5-(6-aminopurin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] phosphate

Cat. No.: B12823183
M. Wt: 391.19 g/mol
InChI Key: ANSFNURBJWQHAI-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Disodium;[5-(6-aminopurin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] phosphate is a chemical compound with the molecular formula C10H14N5Na2O12P3. It is a disodium salt of a nucleotide, which is a building block of nucleic acids such as DNA and RNA.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of disodium;[5-(6-aminopurin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] phosphate typically involves the phosphorylation of 2′-deoxyadenosine. The process includes the following steps:

Industrial Production Methods

Industrial production of this compound involves large-scale chemical synthesis using automated reactors and stringent quality control measures to ensure purity and consistency. The process is optimized for high yield and cost-effectiveness, often involving continuous flow chemistry techniques .

Chemical Reactions Analysis

Types of Reactions

Disodium;[5-(6-aminopurin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] phosphate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include 2′-deoxyadenosine monophosphate, 2′-deoxyadenosine diphosphate, and various oxidized derivatives of the purine ring .

Scientific Research Applications

Disodium;[5-(6-aminopurin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] phosphate has a wide range of scientific research applications:

Mechanism of Action

The compound exerts its effects primarily through its role as a nucleotide. It participates in the formation of DNA and RNA by serving as a substrate for DNA polymerases and RNA polymerases. The molecular targets include enzymes involved in nucleic acid synthesis and repair pathways. The phosphate groups facilitate the formation of phosphodiester bonds, which are essential for the integrity and function of nucleic acids .

Comparison with Similar Compounds

Similar Compounds

    Adenosine Triphosphate (ATP): Similar in structure but contains ribose instead of deoxyribose.

    Guanosine Triphosphate (GTP): Contains guanine instead of adenine.

    Cytidine Triphosphate (CTP): Contains cytosine instead of adenine.

Uniqueness

Disodium;[5-(6-aminopurin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] phosphate is unique due to its specific role in DNA synthesis and repair. Unlike ATP, which is primarily involved in energy transfer, this compound is directly incorporated into DNA, making it essential for genetic fidelity and cellular function .

Properties

Molecular Formula

C10H12N5Na2O7P

Molecular Weight

391.19 g/mol

IUPAC Name

disodium;[5-(6-aminopurin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] phosphate

InChI

InChI=1S/C10H14N5O7P.2Na/c11-8-5-9(13-2-12-8)15(3-14-5)10-6(17)7(4(1-16)21-10)22-23(18,19)20;;/h2-4,6-7,10,16-17H,1H2,(H2,11,12,13)(H2,18,19,20);;/q;2*+1/p-2

InChI Key

ANSFNURBJWQHAI-UHFFFAOYSA-L

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)OP(=O)([O-])[O-])O)N.[Na+].[Na+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.